molecular formula C10H13NO3 B13987483 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide

2-(4-hydroxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B13987483
M. Wt: 195.21 g/mol
InChI Key: ZCLOWEFVECSPDD-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and quality of the product. Additionally, industrial methods may incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a corresponding amine derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also modulate enzymatic activity or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of herbicides.

    4-Hydroxyphenylacetic acid: Known for its use in pharmaceuticals and as a chemical intermediate.

    4-Hydroxyphenylacetamide: Used in the synthesis of various organic compounds.

Uniqueness

2-(4-Hydroxyphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-hydroxyphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3

InChI Key

ZCLOWEFVECSPDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)O

Origin of Product

United States

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